1-(3H-inden-1-yl)pyrrolidine
Overview
Description
1-(3H-inden-1-yl)pyrrolidine is an organic compound with the molecular formula C13H15N It consists of a pyrrolidine ring attached to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3H-inden-1-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1H-indene-1-one under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3H-inden-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3H-inden-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Mechanism of Action
The mechanism of action of 1-(3H-inden-1-yl)pyrrolidine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the brain. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(1H-inden-3-yl)pyrrolidine
- 1-(2H-inden-1-yl)pyrrolidine
- 1-(1H-inden-2-yl)pyrrolidine
Comparison: 1-(3H-inden-1-yl)pyrrolidine is unique due to the position of the indene moiety attached to the pyrrolidine ring. This structural difference can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the position of the indene moiety can affect the compound’s ability to interact with specific receptors or enzymes, leading to variations in its pharmacological profile .
Properties
IUPAC Name |
1-(3H-inden-1-yl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-6-12-11(5-1)7-8-13(12)14-9-3-4-10-14/h1-2,5-6,8H,3-4,7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJURDXVHOYDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CCC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345353 | |
Record name | 1-(1H-Inden-3-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31554-37-7 | |
Record name | 1-(1H-Inden-3-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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